4-Chloro-1,3-dimethyl-9H-carbazole
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Overview
Description
4-Chloro-1,3-dimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-9H-carbazole typically involves the chlorination of 1,3-dimethylcarbazole. One common method is the reaction of 1,3-dimethylcarbazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carbazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while nucleophilic substitution with an amine may produce 4-amino-1,3-dimethyl-9H-carbazole .
Scientific Research Applications
4-Chloro-1,3-dimethyl-9H-carbazole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-9H-carbazole depends on its specific application. For example, as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle . In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcarbazole: Lacks the chlorine atom, which may result in different chemical and biological properties.
4-Chloro-9H-carbazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
1,4-Dimethyl-9H-carbazole: Has a different substitution pattern, which can influence its chemical behavior and applications.
Uniqueness
4-Chloro-1,3-dimethyl-9H-carbazole is unique due to the presence of both chlorine and methyl groups, which can enhance its reactivity and biological activity compared to other carbazole derivatives. The specific substitution pattern allows for targeted modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C14H12ClN |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-1,3-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H12ClN/c1-8-7-9(2)14-12(13(8)15)10-5-3-4-6-11(10)16-14/h3-7,16H,1-2H3 |
InChI Key |
BUUCEPXROYBJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)Cl)C |
Origin of Product |
United States |
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